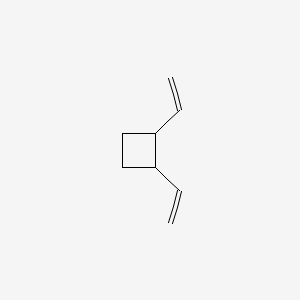![molecular formula C14H18N2O B13796867 1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one](/img/structure/B13796867.png)
1-(Diethylamino)-3-methylcyclohepta[b]pyrrol-8(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure composed of at least one atom other than carbon Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) is notable for its unique structure, which includes a seven-membered ring fused to a pyrrole ring
Métodos De Preparación
The synthesis of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor under specific conditions to form the desired heterocyclic structure. . Industrial production methods may involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and the use of catalysts.
Análisis De Reacciones Químicas
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions may yield corresponding ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Aplicaciones Científicas De Investigación
In medicinal chemistry, it has shown promise as an antimitotic agent, capable of inhibiting tubulin polymerization and inducing apoptosis in cancer cells . This compound’s ability to arrest cells in the G2/M phase and generate reactive oxygen species makes it a valuable candidate for cancer treatment. Additionally, its unique structure allows for the exploration of new materials with specific electronic and optical properties, making it relevant in materials science .
Mecanismo De Acción
The mechanism of action of Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) involves its interaction with molecular targets such as tubulin. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis . The generation of reactive oxygen species and mitochondrial depolarization further contribute to its cytotoxic effects. These pathways highlight the compound’s potential as a therapeutic agent in cancer treatment .
Comparación Con Compuestos Similares
Cyclohepta[b]pyrrol-8(1H)-one,1-(diethylamino)-3-methyl-(9ci) can be compared to other heterocyclic compounds with similar structures, such as cyclohepta[b]pyrans and cyclohepta[b]indoles. While these compounds share a seven-membered ring fused to a heterocycle, their specific functional groups and substituents confer unique properties and applications. For example, cyclohepta[b]pyrans have been studied for their antimicrobial and antitumor activities, while cyclohepta[b]indoles are known for their use in pharmaceuticals and natural products
Propiedades
Fórmula molecular |
C14H18N2O |
|---|---|
Peso molecular |
230.31 g/mol |
Nombre IUPAC |
1-(diethylamino)-3-methylcyclohepta[b]pyrrol-8-one |
InChI |
InChI=1S/C14H18N2O/c1-4-15(5-2)16-10-11(3)12-8-6-7-9-13(17)14(12)16/h6-10H,4-5H2,1-3H3 |
Clave InChI |
XAVZWWPCCYQCKM-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)N1C=C(C2=C1C(=O)C=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methyl-2-((E)-(3-[(Z)-(3-methyl-1,3-thiazolidin-2-ylidene)methyl]cyclohex-2-EN-1-ylidene)methyl)-4,5-dihydro-1,3-thiazol-3-ium perchlorate](/img/structure/B13796785.png)
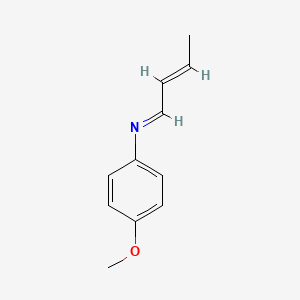
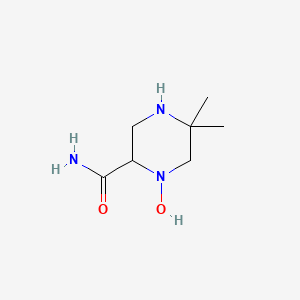
![1H-Cyclopenta[b]pyridine,octahydro-,(4aS-cis)-(9CI)](/img/structure/B13796808.png)
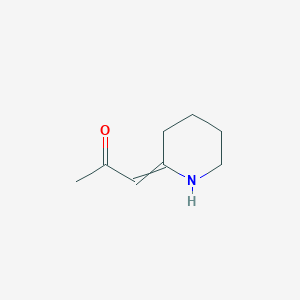
![Sodium;2-chloro-4-[(14-methyl-8,15-dioxo-14-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(16),2,4,6,9,11,13(17)-heptaen-10-yl)amino]benzenesulfonate](/img/structure/B13796817.png)
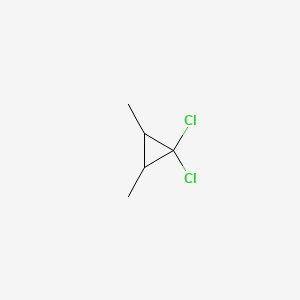
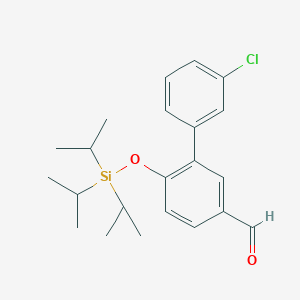
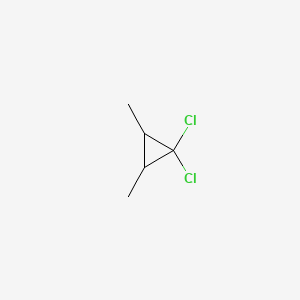

![4-(4,5,6,7-Tetrahydrothieno[2,3-c]pyridin-4-yl)benzene-1,2-diol](/img/structure/B13796846.png)
![2-[2-(4-Fluorophenyl)-6-methylquinazolin-4-yl]sulfanyl-1-piperidin-1-ylethanone](/img/structure/B13796850.png)

